Copper 2,4-dihydroxybenzoate is a coordination compound formed from the reaction between copper ions and 2,4-dihydroxybenzoic acid. This compound has garnered attention due to its unique chemical properties and potential applications in various scientific fields. It is classified as a metal-organic framework (MOF) and is recognized for its coordination chemistry involving copper ions.
The synthesis of Copper 2,4-dihydroxybenzoate typically involves the following steps:
The reaction can be optimized by controlling parameters such as temperature, pH, and concentration of reactants to enhance yield and purity. The typical conditions involve maintaining a slightly acidic pH to favor the formation of the desired coordination complex .
Copper 2,4-dihydroxybenzoate features a unique structure characterized by the coordination of copper ions to the hydroxyl and carboxyl groups present in the ligand. The molecular structure can be represented using various notations:
InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-2
C1=CC(=C(C=C1O)[O-])C(=O)O.C1=CC(=C(C=C1O)[O-])C(=O)O.[Cu+2]
The compound has a CAS number of 63440-50-6 and exhibits distinct coordination geometry due to the presence of hydroxyl groups that influence its reactivity and interaction with other molecules .
Copper 2,4-dihydroxybenzoate can participate in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions are typically controlled for temperature and pH to achieve desired outcomes .
The mechanism of action for Copper 2,4-dihydroxybenzoate primarily involves its interaction with biological molecules. The copper ions can bind to proteins and enzymes, potentially disrupting their normal functions. This interaction leads to observable antimicrobial effects due to the formation of coordination complexes with various ligands .
Copper 2,4-dihydroxybenzoate exhibits unique chemical properties that make it suitable for various applications:
Property | Value |
---|---|
Molecular Formula | C14H10CuO8 |
Molecular Weight | 369.77 g/mol |
IUPAC Name | Copper; 2-carboxy-5-hydroxyphenolate |
Melting Point | Not specified |
Solubility | Soluble in water |
Copper 2,4-dihydroxybenzoate has several scientific applications:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1